molecular formula C12H14ClNO3 B6635627 (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid

(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid

Cat. No. B6635627
M. Wt: 255.70 g/mol
InChI Key: HFETVLOEJCSZBS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid, also known as CB-308, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid involves the inhibition of specific enzymes involved in cellular processes such as cell division and protein synthesis. This compound targets the active site of these enzymes, preventing them from functioning properly. By inhibiting these enzymes, (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid can effectively slow down or halt the growth of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can effectively inhibit the growth of cancer cells and reduce the symptoms of neurological disorders. Additionally, (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been shown to have a low toxicity profile, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid for lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, this compound has a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid. One area of research involves the development of new drugs based on the chemical structure of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid involves the reaction of (S)-2-aminobutanoic acid with 4-chloro-2-methylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, forming an amide bond between the carboxylic acid group of (S)-2-aminobutanoic acid and the chloride group of 4-chloro-2-methylbenzoyl chloride. The resulting product is purified through recrystallization to obtain (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid in high purity.

Scientific Research Applications

(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the treatment of cancer. (2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-3-10(12(16)17)14-11(15)9-5-4-8(13)6-7(9)2/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFETVLOEJCSZBS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid

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